molecular formula C12H15NO4 B11959848 4-(4-Methoxy-phenylcarbamoyl)-butyric acid

4-(4-Methoxy-phenylcarbamoyl)-butyric acid

Cat. No.: B11959848
M. Wt: 237.25 g/mol
InChI Key: ROTYPWQVVUPAQG-UHFFFAOYSA-N
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Description

4-(4-Methoxy-phenylcarbamoyl)-butyric acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a butyric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid typically involves the reaction of 4-methoxyphenyl isocyanate with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-phenylcarbamoyl-butyric acid.

    Reduction: Formation of 4-(4-Methoxy-phenylcarbinol)-butyric acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxy-phenylcarbamoyl)-butyric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the acetic acid backbone.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the butyric acid backbone.

    4-Methoxyphenyl isocyanate: Precursor used in the synthesis of 4-(4-Methoxy-phenylcarbamoyl)-butyric acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research and industrial applications.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-(4-methoxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C12H15NO4/c1-17-10-7-5-9(6-8-10)13-11(14)3-2-4-12(15)16/h5-8H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI Key

ROTYPWQVVUPAQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC(=O)O

Origin of Product

United States

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